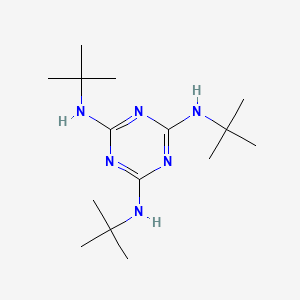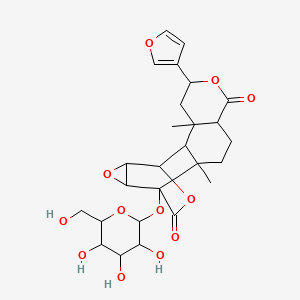
Palmatoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmatoside A is a kaempferol glycoside isolated from the roots of the fern Neocheiropteris palmatopedata. It is one of three newly identified kaempferol glycosides, along with Palmatoside B and Palmatoside C. This compound is notable for its unique sugar moiety, which contains a 4,4-dimethyl-3-oxo-butoxy substituent group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palmatoside A can be isolated from the roots of Neocheiropteris palmatopedata through a series of extraction and purification steps. The process typically involves:
Extraction: The roots are first dried and ground into a fine powder. This powder is then subjected to solvent extraction using a mixture of methanol and water.
Purification: The extract is concentrated under reduced pressure and subjected to column chromatography. Various solvents, such as ethyl acetate and methanol, are used to elute the desired compounds.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from natural sources.
Análisis De Reacciones Químicas
Types of Reactions
Palmatoside A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of kaempferol derivatives.
Reduction: Formation of reduced kaempferol glycosides.
Substitution: Formation of halogenated kaempferol glycosides.
Aplicaciones Científicas De Investigación
Palmatoside A has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of kaempferol glycosides and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential role in cancer chemoprevention due to its ability to inhibit tumor necrosis factor alpha-induced NF-κB activity.
Mecanismo De Acción
Palmatoside A exerts its effects through several molecular targets and pathways:
Inhibition of NF-κB Activity: this compound inhibits tumor necrosis factor alpha-induced NF-κB activity, which plays a crucial role in inflammation and cancer progression.
Inhibition of COX-1 Enzyme: This compound shows significant inhibition against the COX-1 enzyme, which is involved in the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
Palmatoside B: Another kaempferol glycoside isolated from the same plant source. It also possesses anti-inflammatory properties but differs in its sugar moiety.
Palmatoside C: Similar to Palmatoside A but with different inhibitory activities against various enzymes.
Multiflorin A and B: Known kaempferol glycosides with similar structures but different biological activities.
Uniqueness
This compound is unique due to its specific sugar moiety containing a 4,4-dimethyl-3-oxo-butoxy substituent group. This structural feature contributes to its distinct biological activities, particularly its ability to inhibit NF-κB activity and COX-1 enzyme .
Propiedades
Número CAS |
100899-58-9 |
|---|---|
Fórmula molecular |
C26H32O12 |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
Clave InChI |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


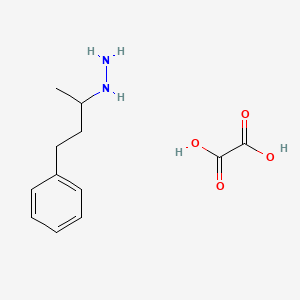
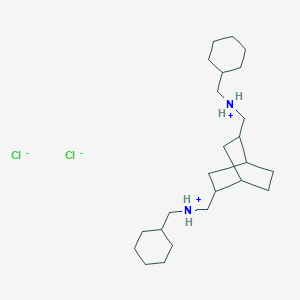

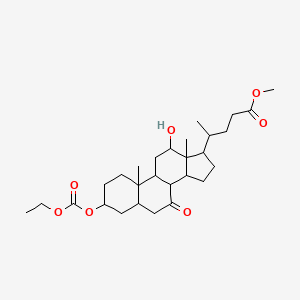
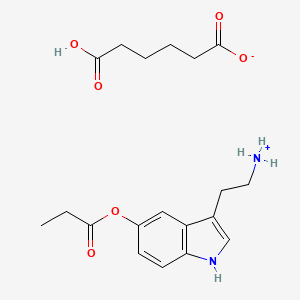
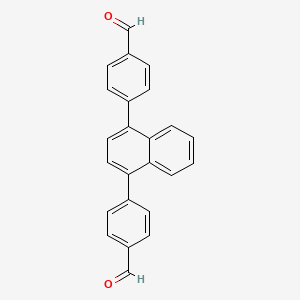
![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
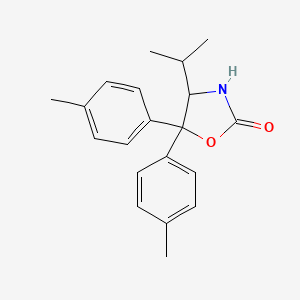
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)



